![molecular formula C6H7N4NaO2 B2482814 Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2108456-82-0](/img/structure/B2482814.png)

Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

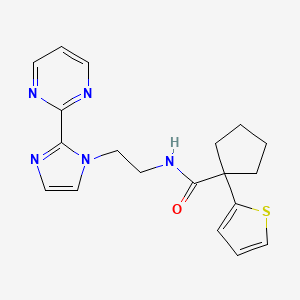

“Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate” is a compound that is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This compound is a building block in medicinal chemistry . It is also used as a pharmaceutical intermediate in the preparation of Sitagliptin phosphate, an oral hypoglycaemic agent .

Synthesis Analysis

The synthesis of this compound involves the development of piperazine-fused triazoles . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . A novel chiral synthesis of 5,6,7, (8-substituted)-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazines using N-sp3 protective groups has also been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo [4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .科学的研究の応用

Medicinal Chemistry Building Blocks

The compound is used as a building block in medicinal chemistry. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal properties. Four bacterial and four fungal strains were tested for their susceptibility to the antibacterial and antifungal properties of the compound .

Anticorrosion Activities

The compound has been studied for its anticorrosion activities. The impact of the compound on the corrosion of mild steel in a 1 M HCl solution was evaluated using various methods such as weight loss, potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

Dipeptidile Peptidase-4 (DPP-4) Inhibitor

The compound is a potent pharmacophore in sitagliptin and the drug is a selective dipeptidile peptidase-4 (DPP-4) inhibitor used for the treatment of type-2 diabetes mellitus (T2DM) .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

The compound has been used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .

Antibacterial Activities Against S. aureus and E. coli

The antibacterial activities of the compound were tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

将来の方向性

The future directions for this compound involve its potential for further synthetic application for medicinally oriented synthesis . The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which is a building block in medicinal chemistry . The potential of these compounds for further synthetic application was shown .

作用機序

Target of Action

It’s known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .

Mode of Action

It’s known that the compound is used in the preparation of sitagliptin phosphate , which is a dipeptidyl peptidase-4 inhibitor . This suggests that the compound may interact with its targets in a similar manner, inhibiting the action of specific enzymes.

Biochemical Pathways

Given its use in the preparation of sitagliptin phosphate , it may be involved in the regulation of glucose metabolism, similar to other dipeptidyl peptidase-4 inhibitors.

Result of Action

It’s known that the compound is used in the preparation of sitagliptin phosphate , an oral hypoglycaemic agent . This suggests that the compound may have similar effects, such as reducing blood glucose levels.

特性

IUPAC Name |

sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.Na/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOGNKRLODVMSM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(=O)[O-])CN1.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)

![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)

![Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2482739.png)

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)